1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone
Description
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a hybrid molecule featuring a 1,2,3-triazole core substituted with a phenoxymethyl group, an azetidine (4-membered saturated ring) linked to the triazole, and a pyridin-3-yl ethanone moiety. This structure combines rigidity from the azetidine and triazole with aromatic and hydrogen-bonding capabilities from the pyridine and phenoxymethyl groups.
The phenoxymethyl group introduces lipophilicity, which could influence membrane permeability, while the pyridin-3-yl group may engage in polar interactions with target proteins.
Properties
IUPAC Name |
1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-pyridin-3-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c25-19(9-15-5-4-8-20-10-15)23-12-17(13-23)24-11-16(21-22-24)14-26-18-6-2-1-3-7-18/h1-8,10-11,17H,9,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OASZMLTXDSAGHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CN=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(pyridin-3-yl)ethanone is a synthetic derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A triazole ring , known for its pharmacological properties.
- An azetidine moiety , which is often associated with various biological activities.
- A pyridine ring , contributing to the overall biological profile.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions that include azide-alkyne cycloaddition (click chemistry), which is a common method for constructing triazole derivatives. The detailed synthetic route can be found in various studies focusing on similar compounds .
Antimicrobial Activity
Research has shown that compounds containing triazole and azetidine structures exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been documented to inhibit bacterial growth by targeting specific enzymes involved in bacterial cell wall synthesis. In vitro studies have demonstrated that the compound shows activity against Gram-positive and Gram-negative bacteria, with MIC (Minimum Inhibitory Concentration) values indicating effective concentrations for bacterial inhibition .
Anticancer Activity
Several studies have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated in various cancer cell lines, showing cytotoxic effects that correlate with its structural features. Mechanistic studies suggest that it may induce apoptosis through the activation of caspases and the modulation of cell cycle regulators .
Anti-inflammatory Effects
The anti-inflammatory properties of similar compounds have been investigated extensively. The inhibition of COX enzymes (Cyclooxygenases) is a common pathway through which these compounds exert their effects. Preliminary data indicate that the compound may reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
- Antimicrobial Screening : In a study assessing various triazole derivatives, the compound exhibited promising activity against Staphylococcus aureus and Escherichia coli, with IC50 values comparable to established antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays against cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound induces cell death at micromolar concentrations. The mechanism was linked to oxidative stress and mitochondrial dysfunction .
- Inflammation Models : Animal models of inflammation showed that administration of the compound resulted in reduced paw edema and lower levels of pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Implications
The following compounds share key structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological relevance.
Physicochemical Properties
- Lipophilicity: The target compound’s phenoxymethyl group (logP ~3.5 estimated) likely increases lipophilicity compared to methoxymethyl derivatives (logP ~2.8) .
- Solubility : Pyridine and triazole groups may improve aqueous solubility relative to carbazole-based analogs .
- Molecular Weight : The target compound (MW ~375 g/mol) falls within the acceptable range for drug-likeness, unlike larger hybrids like 5i (MW 593.17) .
Q & A
[Basic] What synthetic methodologies are recommended for constructing the azetidine and triazole moieties in this compound?
Methodological Answer:
The synthesis involves two critical steps:
Triazole Formation : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring. Phenoxymethyl azides can react with terminal alkynes under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) in THF/water (1:1) at room temperature .
Azetidine Ring Closure : Introduce the azetidine via nucleophilic substitution or ring-closing reactions. For example, react a β-chloroamine intermediate with a triazole-containing precursor in anhydrous DMF at 60–80°C for 12–24 hours .
Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize catalysts (e.g., piperidine for imine formation) and solvents (e.g., glacial acetic acid for cyclization) to improve yields .
[Basic] Which crystallographic refinement protocols are optimal for resolving the molecular structure of this compound?
Methodological Answer:
For X-ray crystallography:
Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Collect data up to 0.75 Å resolution .
Refinement with SHELXL :
- Apply full-matrix least-squares refinement on F², incorporating anisotropic displacement parameters for non-hydrogen atoms.
- Use the "HKLF 4" format for reflection data and the "L.S. 10" command for robust least-squares convergence .
- Address disorder in the azetidine or pyridinyl groups using PART and SUMP instructions .
Example : In related pyrazoline derivatives, hydrogen bonds (e.g., C–H···O) stabilize crystal packing, requiring careful modeling of H-atom positions .
[Advanced] How can researchers address contradictory bioactivity results between in vitro assays and computational models?
Methodological Answer:
Validate Docking Poses : Cross-reference computational docking (e.g., AutoDock Vina) with crystallographic data. For instance, align predicted binding modes with observed hydrogen-bonding interactions (e.g., triazole N–H···enzyme active site) .
Replicate Assays : Conduct dose-response curves (e.g., IC₅₀) in triplicate, using standardized cell lines (e.g., HEK293 for kinase inhibition). Control for solvent effects (e.g., DMSO ≤0.1%) .
Adjust Computational Parameters : Include solvation effects (e.g., implicit water models) and ligand flexibility in molecular dynamics simulations .
[Advanced] What strategies improve reaction yields in azetidine-triazole core synthesis under varying catalytic conditions?
Methodological Answer:
Catalyst Screening : Test bases (e.g., K₂CO₃ vs. Et₃N) for deprotonation during cyclization. Piperidine (5 mol%) in ethanol enhances imine formation rates .
Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. protic solvents (EtOH). DMF improves azetidine ring closure but may require post-reaction dialysis .
Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C, improving yields by 15–20% .
[Advanced] How should SAR studies evaluate substituent effects on phenoxymethyl and pyridinyl groups?
Methodological Answer:
Systematic Substituent Variation :
- Replace phenoxymethyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
- Modify pyridinyl with halogens (Cl, Br) or alkyl chains .
Biological Testing : Assess antimicrobial activity (MIC via broth microdilution) or kinase inhibition (radioligand binding assays).
Computational Analysis : Perform QSAR modeling using Gaussian09 to correlate logP values with bioactivity .
Example : In benzimidazole-triazole analogs, 4-fluorophenyl substitutions increased antifungal activity by 40% compared to unsubstituted derivatives .
[Advanced] How to resolve discrepancies in NMR data interpretation for conformational isomers?
Methodological Answer:
Variable Temperature NMR : Acquire ¹H-NMR spectra from 25°C to 60°C to observe coalescence of split peaks, indicating dynamic equilibria .
2D NOESY : Identify spatial correlations between azetidine protons and pyridinyl groups to confirm chair vs. boat conformations .
DFT Calculations : Compare experimental coupling constants (J) with B3LYP/6-31G(d) optimized structures in Gaussian .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
